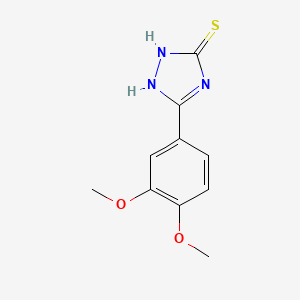![molecular formula C14H12F3N3S B5875645 N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.4 g/mol. This compound is also known as PTU or 6-propyl-2-thiouracil and is commonly used as a thyroid inhibitor in the treatment of hyperthyroidism. However, in recent years, researchers have explored its potential in other areas such as cancer research and drug development.
作用机制
The mechanism of action of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is believed that PTU inhibits the activity of the enzyme thioredoxin reductase, which plays a crucial role in regulating the redox status of cells. By inhibiting this enzyme, PTU disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been found to have several biochemical and physiological effects. Studies have shown that PTU can reduce the levels of reactive oxygen species (ROS) in cancer cells, thereby reducing oxidative stress. It has also been found to inhibit the activity of various enzymes such as thioredoxin reductase and glutathione reductase. PTU has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
One of the main advantages of using N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using PTU is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in vivo.
未来方向
There are several future directions for the use of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in scientific research. One of the areas of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that PTU can modulate the immune system and reduce the levels of pro-inflammatory cytokines. Another area of interest is its potential use in the development of targeted therapies for cancer. Researchers are exploring the use of PTU in combination with other anticancer drugs to enhance their efficacy and reduce toxicity.
合成方法
The synthesis of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a multistep process that involves the reaction of various reagents. One of the most common methods used for the synthesis of PTU is the reaction of 2-(trifluoromethyl)benzaldehyde with 2-pyridinemethanamine in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure PTU.
科学研究应用
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in cancer research and drug development. Studies have shown that PTU has anticancer properties and can inhibit the growth and proliferation of cancer cells. It has been found to induce apoptosis in various cancer cell lines such as breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)11-6-1-2-7-12(11)20-13(21)19-9-10-5-3-4-8-18-10/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNIECIIKOKODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)



![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)


![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)